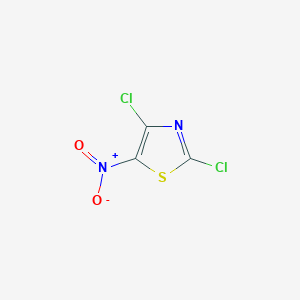![molecular formula C15H13NO2 B180877 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole CAS No. 35876-70-1](/img/structure/B180877.png)
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, also known as PBOX-15, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of benzoxazole derivatives, which have shown promise in inhibiting the growth of cancer cells. In
Mechanism Of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole binds to the enzyme and prevents it from functioning properly, leading to DNA damage and cell death. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to have low toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life in the body. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been shown to inhibit tumor growth in animal models, and has also been shown to sensitize cancer cells to radiation therapy.
Advantages And Limitations For Lab Experiments
One of the advantages of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its low toxicity in normal cells and tissues, which makes it a promising candidate for cancer treatment. It has also been shown to have good pharmacokinetic properties, which makes it suitable for further development as a drug. However, one of the limitations of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. One area of research is the development of more efficient synthesis methods for 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, which could improve its yield and purity. Another area of research is the optimization of its pharmacokinetic properties, which could improve its efficacy as a cancer treatment. Additionally, further studies are needed to determine the optimal dosage and administration of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole, as well as its potential use in combination with other cancer therapies.
Synthesis Methods
The synthesis of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole involves the reaction of 2-aminophenol with 4-methoxybenzaldehyde and methyl iodide in the presence of a base. The resulting product is then treated with acetic anhydride to obtain 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole. This method has been optimized to produce high yields of 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole with good purity.
Scientific Research Applications
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has been studied extensively for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, prostate, and colon cancer cells. 2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole has also been shown to sensitize cancer cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
properties
CAS RN |
35876-70-1 |
|---|---|
Product Name |
2-(4-Methoxyphenyl)-5-methylbenzo[d]oxazole |
Molecular Formula |
C15H13NO2 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-1,3-benzoxazole |
InChI |
InChI=1S/C15H13NO2/c1-10-3-8-14-13(9-10)16-15(18-14)11-4-6-12(17-2)7-5-11/h3-9H,1-2H3 |
InChI Key |
VJDKBYXMDBYDFG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



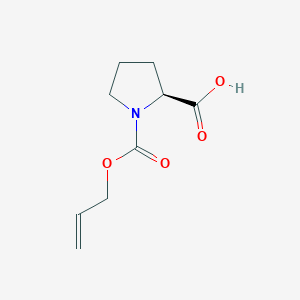




![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
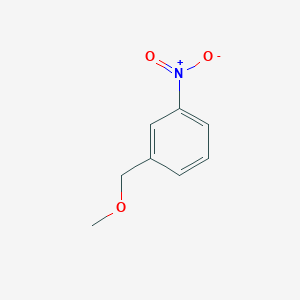

![7-Azaspiro[4.5]decane](/img/structure/B180816.png)
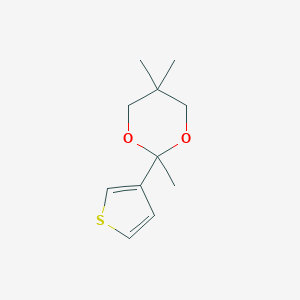
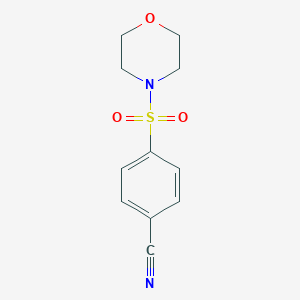
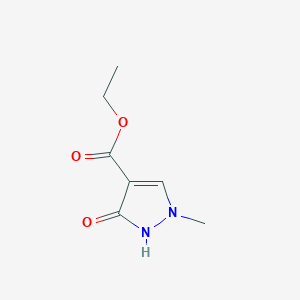
![6-Iodohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B180824.png)
